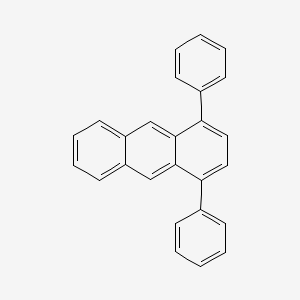
1,4-Diphenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It consists of an anthracene core with phenyl groups attached at the 1 and 4 positions. This compound is known for its photophysical properties, including fluorescence, making it useful in various scientific and industrial applications .
Méthodes De Préparation
1,4-Diphenylanthracene can be synthesized through several methods. One common synthetic route involves the Suzuki–Miyaura cross-coupling reaction. This method uses 1,4-dibromoanthracene and phenylboronic acids as starting materials, with a palladium catalyst (Pd(PPh3)4) to facilitate the reaction . The reaction typically proceeds under mild conditions and yields the desired product in good to excellent yields.
Analyse Des Réactions Chimiques
1,4-Diphenylanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl rings or the anthracene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Diphenylanthracene has several scientific research applications:
Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.
Biology: It serves as a marker in biological assays and imaging techniques.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mécanisme D'action
The mechanism by which 1,4-diphenylanthracene exerts its effects is primarily through its photophysical properties. When exposed to light, it absorbs photons and reaches an excited state. This excited state can then release energy in the form of fluorescence. The molecular targets and pathways involved include interactions with other molecules through π-π stacking and hydrogen bonding .
Comparaison Avec Des Composés Similaires
1,4-Diphenylanthracene can be compared with other anthracene derivatives such as 9,10-diphenylanthracene and 2,2’-bianthracene. While all these compounds share similar photophysical properties, this compound is unique in its specific substitution pattern, which affects its fluorescence quantum yield and stability. For example, 9,10-diphenylanthracene is also used in OLEDs but has different emission characteristics .
Propriétés
Numéro CAS |
1714-16-5 |
|---|---|
Formule moléculaire |
C26H18 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
1,4-diphenylanthracene |
InChI |
InChI=1S/C26H18/c1-3-9-19(10-4-1)23-15-16-24(20-11-5-2-6-12-20)26-18-22-14-8-7-13-21(22)17-25(23)26/h1-18H |
Clé InChI |
ZIESDBCHTYVUNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C3=CC4=CC=CC=C4C=C23)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


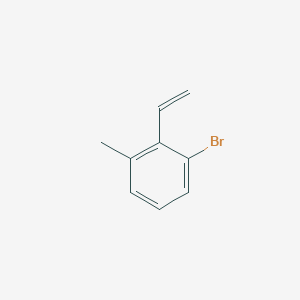

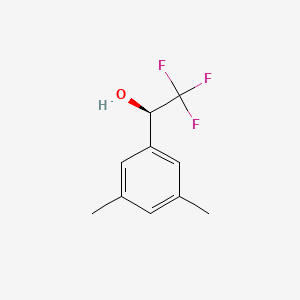

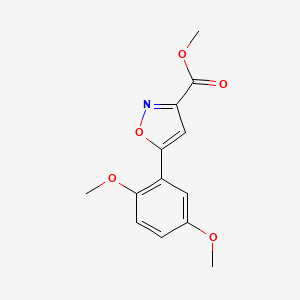
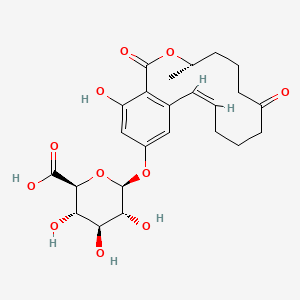


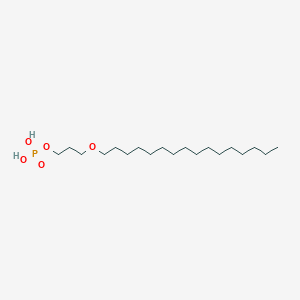
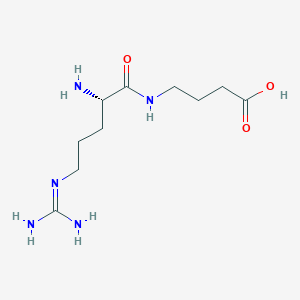
![4-Amino-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13124771.png)
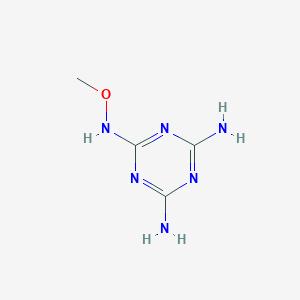
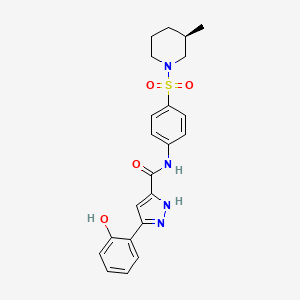
![4,7-Dichloro-2-methyl-1H-benzo[d]imidazole](/img/structure/B13124792.png)
